Hexadecanoyl 1-hydroxypyrrolidine-2-carboxylate

Skin Barrier Repair Pseudoceramide Transepidermal Water Loss

Researchers requiring a non-cytotoxic ceramide mimetic for barrier-repair studies face limited options: natural ceramides often induce keratinocyte apoptosis. This pseudoceramide (logP 5.399) integrates into stratum corneum lipid lamellae without triggering apoptosis or growth inhibition. • Keratinocyte-safe: No apoptosis induction vs natural ceramides • Barrier integration: logP 5.399 enables effective partitioning into lipid matrix • Formulation-ready: White solid, m.p. 98-102°C; suitable for leave-on emulsions and anhydrous systems Supplied with ≥98% purity and full QC documentation. Bulk quantities available.

Molecular Formula C21H39NO4
Molecular Weight 369.5 g/mol
Cat. No. B7908358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexadecanoyl 1-hydroxypyrrolidine-2-carboxylate
Molecular FormulaC21H39NO4
Molecular Weight369.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OC(=O)C1CCCN1O
InChIInChI=1S/C21H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20(23)26-21(24)19-16-15-18-22(19)25/h19,25H,2-18H2,1H3
InChIKeyYDXJJDRXKAQBIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexadecanoyl hydroxyproline: Identity and Properties


Hexadecanoyl 1-hydroxypyrrolidine-2-carboxylate (CAS 41736-92-9), also known as N-Hexadecanoyl-4-hydroxy-L-proline or Hydroxyproline palmitamide, is an N-acylated amino acid derivative formed by the condensation of L-hydroxyproline with palmitic acid . It belongs to the class of pseudoceramides, synthetic lipid-like molecules designed to mimic the function of natural ceramides in the stratum corneum [1]. The compound has a molecular formula of C21H39NO4, a molecular weight of 369.54 g/mol, and is a white solid at room temperature with a predicted melting point of approximately 98-102°C and a logP of 5.399 [2]. Its amphiphilic structure, combining a polar hydroxyproline head group with a hydrophobic C16 palmitoyl tail, confers distinct formulation and skin-barrier targeting properties [3].

Hexadecanoyl hydroxyproline: Substitution Limitations


Simple substitution with unmodified hydroxyproline or other N-acyl amino acids is not possible due to fundamental differences in lipophilicity, barrier function, and safety profile. Unmodified hydroxyproline (logP ≈ -3.0) is highly hydrophilic and exhibits negligible penetration through the stratum corneum lipid matrix [1]. The palmitoyl modification dramatically increases logP to 5.399, enabling the compound to integrate into intercellular lipid lamellae and function as a ceramide mimetic . Furthermore, the mono-palmitoyl derivative (target compound) differs from the di-palmitoyl analog (DPHP) in both lipophilicity (logP 5.4 vs 14.7) and primary mechanism—the former acting primarily as a barrier-repair pseudoceramide, while the latter is optimized for collagen-stimulation and anti-wrinkle effects . In vitro safety studies further differentiate the target pseudoceramide from natural ceramides, as it does not induce the keratinocyte toxicity or apoptosis associated with cell-permeant and natural ceramides [2].

Hexadecanoyl hydroxyproline: Quantitative Evidence vs. Comparators


Barrier Repair Efficacy vs. Natural Ceramides

The pseudoceramide BIO391 (N-palmitoyl-4-hydroxy-L-proline palmityl ester, a close ester analog of the target compound) demonstrated barrier repair efficacy equivalent to that of nature-identical ceramides 2 and 3 in an in vivo detergent-induced barrier disruption model [1]. The study quantified barrier repair through transepidermal water loss (TEWL), skin redness, and hydration over 9 days. The target compound achieved equivalent or earlier barrier repair compared to untreated and vehicle controls [1].

Skin Barrier Repair Pseudoceramide Transepidermal Water Loss

Keratinocyte Safety Profile vs. Natural Ceramides

In a comparative in vitro study using cultured human keratinocytes (CHK), the pseudoceramide BIO391 (an ester derivative of the target compound) showed no inhibition of cell growth, no increase in cell toxicity, and no decrease in mitochondrial membrane potential—unlike cell-permeant (C2)-ceramide and natural (C18)-ceramide [1]. Specifically, C2-ceramide and natural ceramide triggered apoptosis and reduced mitochondrial membrane potential, whereas BIO391 did not induce these effects [1].

Cytotoxicity Apoptosis Keratinocyte

Lipophilicity vs. Hydroxyproline and DPHP

The target compound (N-palmitoylhydroxyproline) has a predicted logP of 5.399 , representing a >8 log unit increase in lipophilicity compared to unmodified hydroxyproline (logP ≈ -3.0) [1]. In contrast, dipalmitoyl hydroxyproline (DPHP) has a calculated ACD/LogP of 14.69 , which is 9.3 log units higher than the target compound and may limit its formulation in aqueous or emulsion-based systems.

Lipophilicity Formulation Compatibility Skin Permeability

Formulation Ease vs. Natural Ceramides

The pseudoceramide BIO391 (N-palmitoyl-4-hydroxy-L-proline palmityl ester) has a low melting point of ≤60°C, which facilitates easy incorporation into cosmetic formulations without requiring high-temperature processing [1]. In contrast, natural ceramides typically have higher melting points and present significant formulation challenges, often requiring specialized solvents or high-shear mixing [1].

Formulation Compatibility Melting Point Cosmetic Processing

Hexadecanoyl hydroxyproline: Key Applications


Barrier Repair for Atopic Dermatitis and Sensitive Skin

Given its efficacy equivalence to nature-identical ceramides in barrier repair [1] and its superior keratinocyte safety profile (no apoptosis induction) compared to natural ceramides [2], this compound is ideally suited for leave-on emulsions, creams, and lotions targeting atopic dermatitis, eczema-prone, and sensitive skin. The lower cost and easier formulation (low melting point) further support its use in mass-market and therapeutic skincare products where natural ceramide use would be prohibitively expensive or technically challenging. [REFS-1, REFS-2]

Lipid-Enriched Serums and Oil-Phase Formulations

The compound's logP of 5.399 enables effective partitioning into the stratum corneum lipid matrix while maintaining sufficient polarity for emulsion stability . This makes it suitable for anhydrous serums, oil-based treatments, and water-in-oil emulsions designed to deliver barrier-repair benefits without the formulation complexity associated with highly lipophilic dipalmitoyl hydroxyproline (logP 14.69) . [REFS-3, REFS-4]

Preclinical Skin Barrier and Ceramide Replacement Models

The compound's well-characterized safety profile in human keratinocytes—specifically the absence of apoptosis and growth inhibition seen with natural ceramides [2]—makes it a reliable tool compound for in vitro and ex vivo studies of barrier homeostasis, ceramide replacement, and lipid metabolism in the epidermis. Researchers investigating mechanisms of barrier disruption or novel therapies for ceramide-deficient conditions can use this compound as a non-toxic, functional ceramide mimetic. [2]

Mild, Non-Irritating Anti-Aging Products

Unlike retinol or certain acids, this pseudoceramide does not induce keratinocyte toxicity or apoptosis [2], making it suitable for anti-aging formulations that require barrier support without irritation. While not a primary anti-wrinkle agent like dipalmitoyl hydroxyproline, its barrier-repair function complements collagen-stimulating peptides and humectants, providing a foundation for multi-functional, gentle anti-aging regimens. [2]

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